molecular formula C16H11BrN6O B2681210 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 1024232-73-2

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2681210
CAS No.: 1024232-73-2
M. Wt: 383.209
InChI Key: RGXYLDYWCDVDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C16H11BrN6O and its molecular weight is 383.209. The purity is usually 95%.
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Biological Activity

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data from various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H11BrN6O
  • Molecular Weight : 383.20 g/mol
  • CAS Number : Specific identification number for regulatory purposes.

Antibacterial Activity

Research indicates that derivatives of imidazole and pyrazole exhibit notable antibacterial properties. In vitro studies have demonstrated that this compound shows effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)Concentration Tested (μg/disc)
Staphylococcus aureus328
Escherichia coli278
Pseudomonas aeruginosa308

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through various assays. Studies involving cyclooxygenase (COX) inhibition indicate that it may possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX Inhibition (%)Reference
1H-imidazole derivative78
Standard NSAID80

This suggests that the compound could be beneficial in treating inflammatory conditions.

Anticancer Activity

Preliminary studies have also explored the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.

Cancer Cell LineIC50 (μM)Reference
HeLa15
MCF712

These findings highlight its potential as an anticancer agent.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:

  • Study on Antibacterial Efficacy : A study involving infected mice demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a marked reduction in swelling, indicating its potential use in managing inflammatory diseases.
  • Anticancer Efficacy : In xenograft models of breast cancer, treatment with the compound resulted in a significant decrease in tumor size and weight compared to untreated controls.

Properties

IUPAC Name

1-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN6O/c1-21-14(9-22-10-20-12(7-18)13(22)8-19)15(17)16(24)23(21)11-5-3-2-4-6-11/h2-6,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXYLDYWCDVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C=NC(=C3C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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